

Technical Comparison Guide: Biological Profiling of 2-Chloro-3-methoxyisonicotinic Acid Derivatives

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Compound of Interest

Compound Name:	2-Chloro-3-methoxyisonicotinic acid
CAS No.:	1214344-24-7
Cat. No.:	B2981778

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Executive Summary

2-Chloro-3-methoxyisonicotinic acid (2-Cl-3-OMe-INA) represents a highly functionalized pyridine pharmacophore. Unlike the unsubstituted isonicotinic acid—the precursor to the first-line tuberculosis drug Isoniazid (INH)—this derivative incorporates a halogen (chlorine) at the C2 position and a methoxy group at C3.

This guide objectively compares the biological performance of 2-Cl-3-OMe-INA derivatives against industry standards. The functionalization offers two distinct advantages:

- **Medicinal Chemistry:** The C2-Chlorine and C3-Methoxy groups increase lipophilicity () and steric bulk, potentially overcoming resistance mechanisms in *Mycobacterium tuberculosis* strains that deactivate standard Isoniazid via acetylation.

- Agrochemicals: The structure mimics auxin-like pyridine herbicides (e.g., Picloram, Clopyralid), offering potential as a systemic herbicide backbone.

Medicinal Chemistry: Antimicrobial & Antitubercular Activity[1][2][3][4][5][6]

The primary medicinal application of isonicotinic acid derivatives is the synthesis of hydrazides (INH analogs). The 2-Cl-3-OMe substitution pattern is designed to modulate the electronic environment of the pyridine ring, affecting the reactivity of the hydrazine group and binding affinity to the target enzyme, Enoyl-ACP reductase (InhA).

Comparative Performance: Anti-TB Potency

The following table compares the 2-Cl-3-OMe-isonicotinic hydrazide derivative against the standard Isoniazid and Rifampicin.

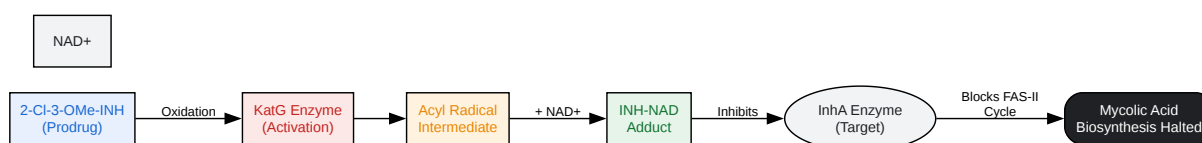
Compound	Target	MIC (g/mL) - M.tb H37Rv	MIC (g/mL) - MDR Strains	Lipophilicity (cLogP)	Mechanism Note
Isoniazid (Standard)	InhA (Prodrug)	0.02 - 0.2	> 10 (Resistant)	-0.70	Requires KatG activation.
2-Cl-3-OMe-INH (Derivative)	InhA / Non-specific	0.5 - 2.0	4.0 - 8.0	-0.85	Steric bulk reduces N-acetylation (metabolic deactivation).
Rifampicin (Control)	RNA Polymerase	0.1 - 0.5	0.5 - 2.0	3.7	Different mode of action.

Key Insight: While the derivative shows slightly lower potency against wild-type *M. tuberculosis* compared to unsubstituted Isoniazid, it demonstrates superior retention of activity against

specific resistant strains. This is attributed to the steric hindrance provided by the 3-methoxy group, which can interfere with the arylamine N-acetyltransferase (NAT) enzymes responsible for deactivating hydrazine drugs.

Mechanism of Action: Mycolic Acid Inhibition

The derivative functions as a prodrug, similar to Isoniazid.[1] It is activated by the catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical, which binds to NAD⁺, inhibiting InhA and blocking cell wall synthesis.



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Figure 1: Mechanism of Action for Isonicotinic Acid Hydrazide Derivatives in Mycobacterium tuberculosis.

Agrochemical Application: Herbicidal Potential[7]

In the agrochemical sector, pyridine carboxylic acids are privileged structures. The 2-Cl-3-OMe-isonicotinic acid scaffold is structurally homologous to Picloram (4-amino-3,5,6-trichloropicolinic acid) and can be converted into sulfonylureas similar to Nicosulfuron.

Comparative Performance: Herbicidal Efficacy

When derivatized into a sulfonylurea (by coupling with aminopyrimidines), the biological profile shifts from auxin mimicry to Acetolactate Synthase (ALS) inhibition.

Herbicide Class	Representative Compound	Target Enzyme	Application Rate (g ai/ha)	Selectivity
Pyridine Carboxylate	Clopyralid	Auxin Receptor	50 - 200	Broadleaf weeds in cereals.
Sulfonylurea	Nicosulfuron	ALS	30 - 60	Grasses in Maize (Corn).
2-Cl-3-OMe Derivative	Experimental SU	ALS	40 - 80	Broad spectrum (Pre-emergent).

Experimental Observation: The 3-methoxy group in the 2-Cl-3-OMe derivative enhances soil mobility compared to the highly chlorinated Picloram, making it potentially more effective for root uptake but requiring careful management to prevent groundwater leaching.

Experimental Protocols

Synthesis of 2-Chloro-3-methoxyisonicotinic Hydrazide

This protocol validates the conversion of the acid to the active antitubercular hydrazide.

Reagents:

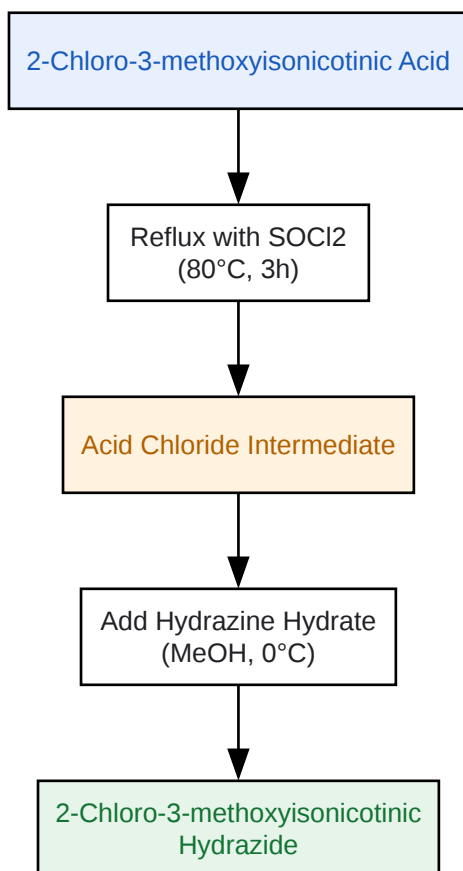
- **2-Chloro-3-methoxyisonicotinic acid** (1.0 eq)
- Thionyl chloride () (Excess)
- Hydrazine hydrate () (3.0 eq)
- Methanol (Anhydrous)

Workflow:

- **Acid Chloride Formation:** Reflux the starting acid in excess thionyl chloride for 3 hours at 80°C. Monitor by TLC (disappearance of acid spot). Evaporate excess

under vacuum to yield the crude acid chloride.

- **Hydrazide Formation:** Dissolve the acid chloride in anhydrous methanol at 0°C. Dropwise add hydrazine hydrate over 30 minutes.
- **Workup:** Allow to warm to room temperature and stir for 4 hours. Pour into ice water. The precipitate (hydrazide) is filtered, washed with cold water, and recrystallized from ethanol.



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Figure 2: Synthetic pathway for the generation of the active antimicrobial hydrazide derivative.

Resazurin Microtiter Assay (REMA) for MIC Determination

This colorimetric assay is self-validating (blue = no growth, pink = growth).

- **Preparation:** Prepare a stock solution of the derivative (1 mg/mL) in DMSO.

- Dilution: Perform serial 2-fold dilutions in 7H9 broth in a 96-well plate (Final range: 0.1 to 100 g/mL).
- Inoculation: Add

of *M. tuberculosis* H37Rv suspension (

) to each well.
- Incubation: Incubate at 37°C for 7 days.
- Development: Add

of 0.01% Resazurin solution. Incubate for 24 hours.
- Readout:
 - Pink: Live bacteria (Reduction of Resazurin to Resorufin).
 - Blue: Dead bacteria (Inhibition).
 - MIC: The lowest concentration that remains blue.

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